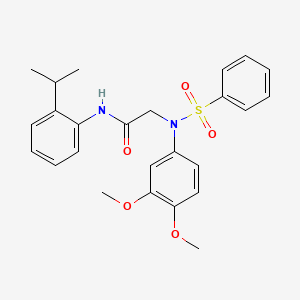

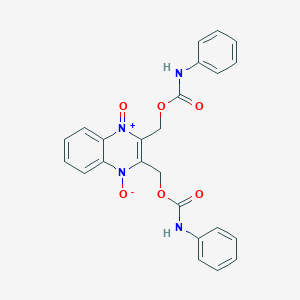

N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Overview

Description

The compound belongs to a class of compounds characterized by the presence of sulfonyl and glycinamide functional groups, which are significant in various chemical and pharmacological applications. These groups contribute to the molecule's unique chemical and physical properties, making it of interest in the synthesis and development of new materials and potentially active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of similar sulfonyl-containing compounds often involves multi-step chemical reactions, including the functionalization of aromatic rings and the subsequent introduction of the glycinamide moiety. Techniques such as nucleophilic substitution and amide bond formation are commonly employed in these syntheses (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization of these compounds typically involves X-ray crystallography, providing detailed insights into their molecular geometry, crystal packing, and intermolecular interactions. Such studies reveal the influence of steric hindrance and the arrangement of functional groups on the molecular conformation (Rublova et al., 2017).

Chemical Reactions and Properties

Compounds with sulfonyl and glycinamide groups participate in various chemical reactions, including cyclopropanation and formylation, demonstrating their reactivity and potential for further functionalization (Midura & Mikołajczyk, 2002). These reactions are essential for modifying the compound's chemical properties for specific applications.

Scientific Research Applications

Synthesis and Biological Evaluation

Development of Benzenesulfonamide Derivatives : A study by Fahim and Shalaby (2019) focused on the synthesis of novel benzenesulfonamide derivatives, including reactions with N-(4-acetylphenyl)benzene sulphonamide derivatives. Some synthesized compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the potential therapeutic applications of these molecules Fahim & Shalaby, 2019.

Cytotoxicity Against Cancerous Liver Cells : Abolhasani et al. (2020) evaluated the cytotoxicity of dimethoxy and trimethoxy indanonic spiroisoxazolines against the HepG2 cancerous liver cell line. These compounds, featuring structural motifs related to N

2-(3,4-dimethoxyphenyl)-N1-(2-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide, demonstrated potent cytotoxic effects, suggesting their potential as anti-liver cancer agents Abolhasani et al., 2020.

Structural Analysis and Theoretical Studies

Stereochemistry of Glyoxylamide Derivatives : Hashizume et al. (1995) analyzed the crystal structures of several glyoxylamide compounds, revealing insights into the stereochemical aspects of these molecules. Such structural analyses contribute to understanding the conformational preferences and potential reactivity of N

2-(3,4-dimethoxyphenyl)-N1-(2-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide and its derivatives Hashizume et al., 1995.Interactions with Metals : Gavioli et al. (1991) investigated the interactions of N-(phenylsulfonyl)glycine, a structurally related compound, with Cd^2+ and Zn^2+. This study provides insights into the metal-induced amide deprotonation, which could be relevant for understanding the chemical behavior of N

2-(3,4-dimethoxyphenyl)-N1-(2-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide in the presence of metal ions Gavioli et al., 1991.

properties

IUPAC Name |

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S/c1-18(2)21-12-8-9-13-22(21)26-25(28)17-27(33(29,30)20-10-6-5-7-11-20)19-14-15-23(31-3)24(16-19)32-4/h5-16,18H,17H2,1-4H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRCQJAEFJXDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)

![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)